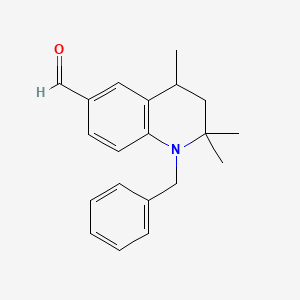

1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

描述

属性

IUPAC Name |

1-benzyl-2,2,4-trimethyl-3,4-dihydroquinoline-6-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-12-20(2,3)21(13-16-7-5-4-6-8-16)19-10-9-17(14-22)11-18(15)19/h4-11,14-15H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNKCWVIGABWLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C2=C1C=C(C=C2)C=O)CC3=CC=CC=C3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

科学研究应用

Applications in Organic Synthesis

1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions:

- Synthesis of Heterocycles: The compound can be utilized to synthesize various heterocyclic compounds through cyclization reactions. For instance, it can be transformed into derivatives that exhibit biological activity, such as anti-cancer or anti-inflammatory properties .

- Antioxidant Development: The compound has been identified as a precursor for synthesizing antioxidants. These antioxidants are crucial in preventing oxidative stress in biological systems and have applications in pharmaceuticals and food preservation .

Biological Applications

Research indicates that derivatives of this compound may have neuroprotective properties. Case studies highlight the following:

- Neuroprotection Against Apoptosis: A study demonstrated that compounds related to this molecule could protect dopaminergic neurons from apoptosis induced by neurotoxins. This suggests potential applications in treating neurodegenerative diseases like Parkinson's disease .

Industrial Applications

The compound is also explored for its utility in various industrial sectors:

- Dye Couplers and Stabilizers: The synthesis of dye couplers and ultraviolet light stabilizers has been linked to the use of hydroquinoline derivatives. These compounds enhance the stability and longevity of dyes used in textiles and plastics .

Data Table: Summary of Applications

作用机制

The mechanism by which 1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. For instance, it has been shown to inhibit gluconate 2-dehydrogenase, an enzyme involved in carbohydrate metabolism. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde are compared below with related tetrahydroquinoline and dihydroquinoline derivatives. Key differences in substitution patterns, saturation, and functional groups are highlighted.

Structural and Functional Comparisons

Key Structural Differences

- In contrast, alkyl substituents (e.g., propyl or ethyl) reduce aromatic interactions but may improve solubility .

- Ring Saturation: Tetrahydroquinolines (fully saturated) exhibit greater conformational flexibility compared to dihydroquinolines (partially unsaturated), which could influence metabolic stability and bioavailability .

- Functional Group Reactivity : The carbaldehyde group enables condensation reactions (e.g., with azolopyrimidines to form triazolo/pyrazolo derivatives), whereas hydroxyl or carboxylic acid groups in analogs favor hydrogen bonding or ionic interactions .

生物活性

1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (C20H23NO) is a compound of interest due to its potential biological activities. This compound features a tetrahydroquinoline structure that has been associated with various pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Molecular Formula : C20H23NO

- Molecular Weight : 291.4 g/mol

- CAS Number : 80162-60-3

- Structure : The compound consists of a benzyl group attached to a trimethyl-substituted tetrahydroquinoline structure with an aldehyde functional group.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities including:

- Antioxidant Activity : Many tetrahydroquinoline derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Effects : Some related compounds have demonstrated antibacterial and antifungal activities against various pathogens.

- Anti-inflammatory Properties : Certain derivatives have been linked to the inhibition of inflammatory cytokines.

Antioxidant Activity

A study published in Molecules investigated the antioxidant potential of several tetrahydroquinoline derivatives. Results indicated that compounds with similar structural motifs effectively scavenged free radicals and reduced oxidative stress markers in vitro. The IC50 values for these compounds ranged from 10 to 50 µM, indicating moderate to strong antioxidant activity .

Antimicrobial Activity

In a comparative study of antimicrobial properties, derivatives of tetrahydroquinoline were tested against Gram-positive and Gram-negative bacteria. The results showed that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting significant antimicrobial potential .

Anti-inflammatory Effects

Research published in the Journal of Medicinal Chemistry focused on the anti-inflammatory effects of tetrahydroquinoline derivatives. The study highlighted that specific compounds significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This inhibition was quantitatively assessed using ELISA assays, showing reductions of up to 70% in cytokine levels at optimal concentrations .

Data Summary Table

常见问题

Q. What synthetic methodologies are recommended for preparing 1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde?

- The compound can be synthesized via multi-step reactions involving cyclization and benzylation. A validated approach includes the use of hydroquinoline scaffolds as intermediates, with nitrile derivatives (e.g., 1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile) serving as precursors. Subsequent oxidation or functional group interconversion (e.g., nitrile to aldehyde) may be employed to introduce the carbaldehyde group. Reaction conditions (e.g., catalysts, temperature, and solvent systems) should be optimized to enhance yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Key characterization methods include:

- NMR Spectroscopy : To confirm the benzyl, methyl, and carbaldehyde substituents via proton and carbon chemical shifts.

- HPLC/MS : For purity assessment and molecular weight confirmation.

- X-ray Crystallography (if crystalline): To resolve stereochemical ambiguities in the tetrahydroquinoline core.

- FT-IR : To verify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹).

Q. What storage conditions are recommended to maintain compound stability?

- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation. Protect from light, as photolytic degradation can generate aminyl radicals, leading to dimerization or side reactions with oxygen .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of tetrahydroquinoline derivatives?

- Contradictions often arise from differences in substituent patterns, assay conditions, or model systems. To address this:

- Perform side-by-side comparative assays under standardized conditions (e.g., antioxidant activity via lipid peroxidation inhibition vs. hepatoprotective effects in CCl₄-induced liver injury models).

- Use structural analogs (e.g., 1-benzoyl-6-hydroxy derivatives) as controls to isolate substituent-specific effects .

- Apply computational tools (e.g., molecular docking) to predict binding interactions with molecular targets (e.g., enzymes linked to oxidative stress) .

Q. How does the benzyl substituent at position 1 influence the compound’s reactivity and biological activity compared to other analogs?

- The benzyl group enhances steric bulk and lipophilicity, potentially improving membrane permeability and target engagement. Comparative studies with analogs (e.g., 1-benzoyl or 1-methyl derivatives) reveal:

- Antioxidant Activity : Benzyl-substituted derivatives may exhibit stronger radical scavenging due to stabilization of intermediate radicals.

- Hepatoprotective Effects : The carbaldehyde group at position 6 could modulate redox homeostasis by interacting with thiol groups in proteins (e.g., glutathione) .

- Methodologically, structure-activity relationships (SAR) can be explored via systematic substitution (e.g., replacing benzyl with alkyl/aryl groups) and assaying outcomes in vitro and in vivo.

Q. What experimental considerations are required when studying metal ion interactions with this compound?

- Tetrahydroquinoline derivatives can form complexes with transition metals (e.g., Cu²⁺), altering their redox behavior. Key steps include:

- Spectroscopic Titration : Monitor UV-Vis or EPR spectra to detect complex formation.

- pH Control : Ensure physiological pH to mimic biological conditions.

- Competitive Binding Assays : Compare affinity with endogenous chelators (e.g., EDTA).

Q. What are the implications of photolytic radical formation for experimental design?

- Photolysis under UV light generates aminyl radicals, which dimerize or react with oxygen to form nitroxyl radicals (quantum yield ≤ 0.001). Researchers must:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。